molecular formula C20H15N5O8 B5124529 N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5124529
M. Wt: 453.4 g/mol
InChI Key: ZPSSYGFMYCMUIM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by coupling with methoxy-substituted benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to handle the hazardous nature of the nitro groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy and anilino groups can form hydrogen bonds or hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-aminobenzamide
  • N-(2-methoxyphenyl)-4-nitrobenzamide
  • N-(2-methoxyphenyl)-4-(2,4-dinitroanilino)benzamide

Uniqueness

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of three nitro groups, which significantly influence its chemical reactivity and biological activity. This compound’s combination of methoxy, anilino, and multiple nitro groups provides a distinct set of properties that are not commonly found in similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O8/c1-33-18-5-3-2-4-15(18)22-20(26)12-6-8-13(9-7-12)21-19-16(24(29)30)10-14(23(27)28)11-17(19)25(31)32/h2-11,21H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSYGFMYCMUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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